(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

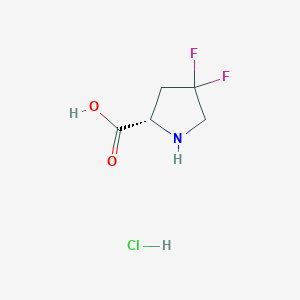

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-3(4(9)10)8-2-5;/h3,8H,1-2H2,(H,9,10);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRXWQRKPNNHMU-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC1(F)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Value of Fluorination in Proline Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer precise conformational control and enhanced metabolic stability is paramount. Among these, proline and its analogs are of exceptional interest due to their unique ability to induce specific turns in peptide chains and proteins.[1][2] (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride emerges as a strategically significant building block, leveraging the unique properties of fluorine to refine and enhance the proline scaffold for therapeutic applications.

The introduction of a gem-difluoro group at the C4 position of the pyrrolidine ring is not a trivial substitution. This modification imparts profound stereoelectronic effects that modulate ring pucker, basicity (pKa) of the secondary amine, and local dipole moments, without significantly increasing steric bulk.[3] These alterations can lead to improved binding affinity, enhanced metabolic stability by blocking sites of oxidative metabolism, and favorable changes in pharmacokinetic properties.[3][4] This guide provides an in-depth examination of the synthesis, properties, and applications of this compound, designed for researchers and scientists engaged in the development of next-generation therapeutics.

Part 1: Core Molecular Profile

A thorough understanding of the fundamental properties of a building block is the foundation of its effective application.

Chemical Identity and Physicochemical Properties

The essential identification and properties of the title compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | Internal |

| CAS Number | 1588480-37-8 | [3] |

| Molecular Formula | C₅H₈ClF₂NO₂ | [3] |

| Molecular Weight | 187.57 g/mol | [3] |

| Purity | Typically ≥95% | [3] |

| Appearance | White to off-white solid | Inferred |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Spectroscopic Signature Analysis

While specific experimental spectra for this exact compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features based on established principles.

-

¹H NMR (Proton NMR): The spectrum would be characterized by complex multiplets for the diastereotopic protons on the pyrrolidine ring (C3 and C5 positions), typically in the 2.5-4.5 ppm range. The α-proton at the C2 position would likely appear as a multiplet around 4.0-4.5 ppm. The carboxylic acid proton (COOH) is expected to be a broad singlet far downfield (10-13 ppm), and the amine proton (NH₂⁺) would also present as a broad signal, the position of which is dependent on the solvent and concentration.

-

¹³C NMR (Carbon NMR): The carbonyl carbon of the carboxylic acid is expected in the 170-180 ppm region. The C4 carbon, directly attached to two fluorine atoms, will show a characteristic triplet (due to ¹³C-¹⁹F coupling) and be significantly shifted downfield, typically in the 115-125 ppm range. The C2, C3, and C5 carbons will appear in the aliphatic region (40-70 ppm), with their signals potentially showing coupling to the adjacent fluorine atoms.

-

IR (Infrared) Spectroscopy: Key absorptions would include a very broad O-H stretch from the carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹. A sharp and strong C=O (carbonyl) stretch is expected around 1710-1740 cm⁻¹. The N-H stretch from the ammonium hydrochloride will be visible in the 2400-2800 cm⁻¹ region, often as broad bands. C-F stretching vibrations will appear in the 1000-1200 cm⁻¹ region.

Part 2: Synthesis and Manufacturing

The asymmetric synthesis of fluorinated proline analogs is a critical process that ensures enantiopurity, which is essential for pharmacological applications. While multiple routes exist for similar compounds, a common and reliable strategy involves the transformation of a readily available chiral precursor. The following protocol is an illustrative pathway based on the hydrolysis of a protected methyl ester precursor, a common intermediate in these syntheses.

Illustrative Synthetic Protocol: From Protected Precursor to Final HCl Salt

This protocol outlines the final stages of the synthesis, starting from the N-Boc protected (S)-4,4-difluoroproline, which itself can be synthesized from precursors like N-Boc-4-oxo-L-proline.

Step 1: N-Boc Deprotection

-

Dissolve N-Boc-(S)-4,4-difluoropyrrolidine-2-carboxylic acid in a suitable solvent such as 1,4-dioxane or ethyl acetate.

-

Add an excess of a strong acid, typically 4M HCl in dioxane or gaseous HCl bubbled through the solution, at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

The product, this compound, will often precipitate from the reaction mixture.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any organic impurities, and dry under vacuum.

Step 2: Rationale and Self-Validation

-

Causality of Reagent Choice: The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group. Strong acids like HCl efficiently cleave the Boc group, generating carbon dioxide and tert-butanol as byproducts, which are easily removed. Using HCl in an anhydrous organic solvent like dioxane directly yields the desired hydrochloride salt, streamlining the process.

-

Trustworthiness through In-Process Controls: The reaction is monitored by chromatographic methods to ensure complete deprotection. The precipitation of the product serves as an initial purification step. The final product's identity and purity should be confirmed by NMR spectroscopy and HPLC, validating the success of the protocol.

Synthesis Workflow Diagram

Caption: Illustrative synthetic workflow from a keto-proline precursor to the final hydrochloride salt.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of (S)-4,4-Difluoropyrrolidine-2-carboxylic acid lies in its application as a proline isostere to solve complex challenges in drug design.

Mechanism of Action: How gem-Difluorination Confers Advantage

The C-F bond is highly polarized and strong, and the fluorine atom is the most electronegative element. When two fluorine atoms are installed at the C4 position, they exert powerful stereoelectronic effects:

-

Conformational Constraint: The gauche effect between the F-C-C-N and F-C-C-C bonds of the pyrrolidine ring strongly influences the ring's pucker preference. This pre-organization can lock a peptide or small molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[3][5]

-

Modulation of Amine Basicity: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the secondary amine. This can be crucial for optimizing interactions with target proteins or for tuning pharmacokinetic properties like cell permeability and oral absorption.

-

Metabolic Blocking: The C4 position is a common site for enzymatic hydroxylation by cytochrome P450 enzymes. The gem-difluoro group effectively blocks this metabolic pathway, increasing the half-life and bioavailability of the drug candidate.[3]

-

Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds with protein backbones or side chains, potentially increasing binding affinity.

Logical Framework for Application

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 22977458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S,4R)-4-FLUORO-PYRROLIDINE-2-CARBOXYLIC ACID | 2507-61-1 [chemicalbook.com]

- 4. (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride(1523541-82-3) 1H NMR [m.chemicalbook.com]

- 5. (2R)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 9942970 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a specialized fluorinated amino acid derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into metabolically susceptible positions of a molecule is a well-established strategy to enhance pharmacokinetic properties, such as metabolic stability and bioavailability. This guide provides a comprehensive overview of the core physical properties of this compound, methodologies for its characterization, and insights into its applications, thereby serving as a crucial resource for researchers leveraging this unique building block in their synthetic endeavors.

Physicochemical Properties

The inherent characteristics of this compound dictate its behavior in both chemical and biological systems. A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1588480-37-8 | [1] |

| Molecular Formula | C5H8ClF2NO2 | [1][2] |

| Molecular Weight | 187.57 g/mol | [1][2] |

| Appearance | White to off-white solid (typical for similar compounds) | Inferred from related compounds |

| Melting Point | Data not available in public domain | |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (expected behavior for a hydrochloride salt of an amino acid) | Inferred from chemical structure |

| Purity | Typically >95% | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis and Characterization

The synthesis of fluorinated pyrrolidine derivatives often involves multi-step sequences starting from chiral precursors. While the exact commercial synthesis of this compound is proprietary, analogous syntheses suggest the use of starting materials like 4-hydroxyproline esters. The synthetic strategy typically involves the introduction of the difluoro moiety followed by transformations of the ester and protecting groups, and finally, hydrochloride salt formation.

A critical aspect of utilizing this compound is ensuring its identity and purity through rigorous analytical characterization.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Below is a standard protocol for acquiring a ¹H NMR spectrum of this compound.

Objective: To confirm the chemical structure and assess the purity of the compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The spectral width, number of scans, and relaxation delay should be optimized for the best signal-to-noise ratio and resolution.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling constants to confirm the structure. The presence of impurities can also be detected and quantified.

Causality in Experimental Choices:

-

Choice of Solvent: DMSO-d₆ or D₂O are often chosen for their ability to dissolve polar hydrochloride salts. The acidic proton of the carboxylic acid and the amine hydrochloride protons are often exchangeable with D₂O, which can simplify the spectrum.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving complex spin systems often found in cyclic structures like pyrrolidines.

Caption: A streamlined workflow for NMR analysis.

Applications in Drug Development

Fluorinated amino acids like (S)-4,4-Difluoropyrrolidine-2-carboxylic acid are valuable building blocks in the design of novel therapeutics. The introduction of the gem-difluoro group can significantly impact the conformational preferences of the pyrrolidine ring, which can be exploited to modulate the binding affinity and selectivity of peptide-based drugs for their biological targets.

Furthermore, the C-F bond is exceptionally stable towards metabolic degradation, making this moiety an effective replacement for metabolically labile C-H bonds. This can lead to improved pharmacokinetic profiles, including longer half-lives and enhanced oral bioavailability. Its use as a chiral building block allows for the stereospecific synthesis of complex molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for structurally related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements for Structurally Similar Compounds:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Sources

A Comprehensive Technical Guide to (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride: A Key Building Block in Modern Drug Discovery

Executive Summary: (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a synthetic, fluorinated amino acid derivative that has emerged as a pivotal building block for researchers in medicinal chemistry and drug development. As an analogue of proline, its strategic gem-difluorination at the C4 position imparts unique conformational constraints and modulates physicochemical properties. This guide provides an in-depth analysis of its molecular structure, synthesis, and applications, offering field-proven insights for its effective utilization in the design of novel therapeutics, particularly peptide-based drugs with enhanced stability and bioavailability.

The Strategic Imperative of Fluorinated Proline Analogs

Proline: The Unique Conformational Anchor

Proline, unique among the proteinogenic amino acids, contains a secondary amine incorporated into a pyrrolidine ring. This cyclic structure imposes significant conformational rigidity upon the peptide backbone, restricting the Ramachandran space and often inducing β-turns. This inherent structural constraint is fundamental to protein folding, stability, and molecular recognition events at enzyme active sites and protein-protein interfaces.

The Power of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties. The C-F bond is strong and the fluorine atom is highly electronegative, yet it is only slightly larger than a hydrogen atom. Strategic fluorination can profoundly influence a molecule's:

-

Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes, often increasing the half-life of a drug.

-

Lipophilicity: Fluorination generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.[1]

-

Conformational Control: As seen in fluorinated prolines, the gauche effect and steric repulsion associated with fluorine can bias the puckering of the pyrrolidine ring, providing a powerful tool for conformational locking.

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid: A Superior Proline Mimetic

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid combines the conformational benefits of the proline scaffold with the physicochemical advantages of gem-difluorination. The two fluorine atoms at the C4 position serve as non-polar hydrogen bond acceptors and, more importantly, lock the pyrrolidine ring into a specific pucker. This pre-organization of the molecular conformation can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to a substantial increase in binding affinity and selectivity. It is a critical chiral building block for introducing these desirable properties into peptide structures.[1]

Molecular Structure and Physicochemical Properties

Molecular Structure

The structure consists of a five-membered pyrrolidine ring with a carboxylic acid at the C2 position in the (S)-stereochemical configuration. The C4 position is substituted with two fluorine atoms. The molecule is supplied as a hydrochloride salt, protonating the secondary amine of the pyrrolidine ring.

Caption: 2D representation of this compound.

Physicochemical Data Summary

The key identifying and physical properties of the compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride | [2][3] |

| Molecular Formula | C₅H₈ClF₂NO₂ | [4] |

| Molecular Weight | 187.57 g/mol | [4] |

| CAS Number | 1354949-90-8 (stereochemistry may not be specified) | [4] |

| Appearance | White to off-white solid/powder | [5] |

| Purity | Typically ≥95% - 97% | [2][4] |

| Solubility | Soluble in water and polar organic solvents like methanol | [4] |

Spectroscopic Profile: A Guide to Characterization

While raw spectra are dependent on instrumentation and conditions, a scientist can expect the following characteristic features for structural verification:

-

¹H NMR: The spectrum will show complex multiplets for the diastereotopic protons on the pyrrolidine ring. The proton at C2 (α- to the carbonyl) will be a key signal. The presence of the hydrochloride salt will result in a broad signal for the amine proton (NH₂⁺).

-

¹³C NMR: The carbon signals will be split due to coupling with the attached fluorine atoms (C-F coupling). The C4 signal will appear as a characteristic triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A single signal (a complex multiplet due to H-F coupling) is expected, confirming the presence of the chemically equivalent gem-difluoro group.

-

Mass Spectrometry (MS): In ESI+ mode, the expected parent ion would correspond to the free amine [M+H]⁺ at m/z 152.06.

Synthesis and Purification

Retrosynthetic Strategy & Starting Materials

The most logical and field-proven approach to synthesizing (S)-4,4-Difluoropyrrolidine-2-carboxylic acid begins with a readily available, chiral starting material. The common choice is (2S,4R)-4-Hydroxyproline, which already possesses the correct stereochemistry at the C2 position. The core transformation involves converting the hydroxyl group at C4 into a gem-difluoro group.

Key Synthetic Transformations: A Mechanistic Rationale

A typical synthesis involves a multi-step sequence where the choice of reagents and protecting groups is critical for achieving high yield and purity.

-

Protection of Functional Groups: The amine and carboxylic acid of the starting 4-hydroxyproline must be protected to prevent unwanted side reactions during the fluorination step. A common strategy is to protect the amine with a tert-butoxycarbonyl (Boc) group and the acid as a methyl or benzyl ester. The Boc group is favored for its stability under many reaction conditions and its straightforward removal with acid.[6]

-

Oxidation: The C4 hydroxyl group is oxidized to a ketone (4-oxoproline derivative). This is a crucial step, as the ketone provides the electrophilic center for subsequent nucleophilic fluorination. Reagents like Dess-Martin periodinane or Swern oxidation are effective.

-

Gem-Difluorination: The 4-keto group is converted to the 4,4-difluoro group. This is the most challenging step. A common and effective reagent is diethylaminosulfur trifluoride (DAST) or its safer analogues (e.g., Deoxo-Fluor®). The mechanism involves the formation of a fluorosulfite intermediate followed by nucleophilic attack of fluoride.

-

Deprotection and Salt Formation: The protecting groups are removed. If a methyl ester and a Boc group are used, treatment with hydrochloric acid (HCl) in a solvent like dioxane or methanol will simultaneously cleave both protecting groups, yielding the final product as the desired hydrochloride salt.[6] This one-pot deprotection and salt formation is highly efficient.

Illustrative Synthesis Workflow

The following diagram outlines the critical path from the starting material to the final product.

Sources

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride: A Technical Guide for Drug Discovery Professionals

Executive Summary

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride has emerged as a pivotal building block in modern medicinal chemistry. As a fluorinated analog of the natural amino acid proline, it offers a unique combination of conformational rigidity and modulated physicochemical properties that are highly sought after in drug design. The introduction of the gem-difluoro group at the C4-position profoundly influences the pyrrolidine ring's pucker, basicity, and metabolic stability, providing researchers with a powerful tool to optimize lead compounds. This guide provides an in-depth analysis of its commercial availability, physicochemical characteristics, synthetic strategies, and strategic applications in drug discovery, complete with practical experimental protocols for its implementation in the laboratory.

The Strategic Role of Fluorinated Proline Analogs in Medicinal Chemistry

The selective introduction of fluorine into drug candidates is a well-established strategy for enhancing pharmacological properties. When applied to the proline scaffold, a common constituent of bioactive peptides and small molecules, the effects are particularly advantageous. The gem-difluoro substitution at the 4-position of the pyrrolidine ring, as seen in (S)-4,4-Difluoropyrrolidine-2-carboxylic acid, imparts several key benefits:

-

Conformational Control: The bulky, electron-withdrawing fluorine atoms restrict the pyrrolidine ring's flexibility, favoring specific puckered conformations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[1]

-

Metabolic Stability: The C4-position of proline is susceptible to enzymatic hydroxylation by cytochrome P450 enzymes. The C-F bonds are exceptionally strong and resistant to cleavage, effectively blocking this metabolic pathway and increasing the compound's in vivo half-life.[2]

-

Modulation of Basicity: The inductive effect of the two fluorine atoms significantly lowers the pKa of the pyrrolidine nitrogen. This can alter hydrogen bonding capabilities and reduce off-target interactions with aminergic GPCRs, a common source of side effects.

-

Enhanced Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1]

This compound serves as a ready-to-use, stereochemically pure synthon for incorporating these advantages directly into novel molecular entities.

Physicochemical Properties and Handling

Accurate characterization is fundamental to the successful application of any chemical building block. The key properties of the title compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 1588480-37-8 | [3] |

| Molecular Formula | C₅H₇F₂NO₂ · HCl | [3] |

| Molecular Weight | 187.57 g/mol | [3] |

| Typical Purity | ≥95% | |

| Appearance | White to off-white solid | Inferred from supplier data |

| Related CAS Numbers | 52683-81-5 (Free acid)[4], 203866-15-3 (N-Boc protected)[5] | [4][5] |

Handling and Storage: Based on data for structurally related compounds, this compound should be handled with care. The N-Boc protected precursor is known to cause skin and serious eye irritation and may cause respiratory irritation.[5][6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[7]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[4][8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[4]

Commercial Availability and Procurement

This compound is available from a range of specialty chemical suppliers catering to the research and development market. It is typically sold in research quantities, with options for bulk or custom orders.

| Supplier Example | Catalog Number | Purity | Available Quantities |

| ChemUniverse | P50584 | 95% | 100 mg, 250 mg, 1 g |

*Pricing for this compound from ChemUniverse is approximately $140.00 for 100 mg and $512.00 for 1 g, reflecting its status as a specialty building block.[3] Lead times for these quantities are typically 6 to 8 days.[3] Researchers requiring larger, multi-gram quantities can request bulk quotes, and blanket purchase orders are often accepted to facilitate ongoing research needs.[3]

Several related derivatives are also commercially available, which may be advantageous for specific synthetic strategies:

-

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid: The free base is useful for applications where the hydrochloride salt is incompatible.[4]

-

(S)-N-Boc-4,4-difluoropyrrolidine-2-carboxylic acid: The Boc-protected version is ideal for standard peptide coupling reactions without requiring an in-situ protection step.[5]

-

(S)-methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride: The methyl ester can be used when the carboxylic acid needs to be protected during subsequent reaction steps.[9][10]

Conceptual Synthetic Pathway

While proprietary manufacturing processes may vary, a plausible and efficient synthesis of this compound can be conceptualized starting from the readily available chiral precursor, (S)-4-hydroxyproline. This multi-step process leverages standard organic chemistry transformations.

Caption: Conceptual workflow for the synthesis of the target compound.

This pathway begins with the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. The secondary alcohol is then oxidized to a ketone. The critical gem-difluorination step is subsequently carried out using a specialized fluorinating agent. Finally, the Boc protecting group is removed under acidic conditions, which concurrently forms the desired hydrochloride salt, yielding the final product with high stereochemical integrity.

Strategic Applications in Drug Discovery

The primary application of this building block is as a constrained proline mimetic in the design of peptides and small molecule inhibitors. Its incorporation can be a key step in lead optimization campaigns.

Use Case: Enhancing Peptide Therapeutics Peptides often suffer from poor metabolic stability and low cell permeability. Replacing a native proline residue with (S)-4,4-difluoroproline can address these issues. The fluorinated analog resists enzymatic degradation and its conformational preference can lock the peptide into its bioactive conformation, improving target affinity.[2]

Use Case: Small Molecule Inhibitor Design In small molecule drug discovery, the pyrrolidine ring is a common scaffold.[11] For example, in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, the pyrrolidine moiety is crucial for binding to the enzyme's active site. Using a difluorinated pyrrolidine can enhance binding affinity and improve pharmacokinetic properties.

Caption: Logic of using the building block to enhance drug properties.

Experimental Protocols

The following protocols provide standardized, self-validating procedures for the handling and use of this compound in a research setting.

Protocol 1: Solubilization and Stock Solution Preparation

Objective: To prepare a standardized stock solution for use in subsequent reactions.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Milli-Q Water

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Vortex mixer and/or sonicator

Procedure:

-

Safety First: Perform all operations in a chemical fume hood while wearing appropriate PPE (gloves, safety glasses, lab coat).

-

Weighing: Tare a clean, dry vial on the analytical balance. Carefully weigh the desired amount of the compound. Due to its potential to be hygroscopic, perform this step efficiently.[7]

-

Solvent Addition: Add approximately 80% of the final desired volume of solvent (e.g., DMSO) to the vial.

-

Dissolution: Cap the vial securely and vortex thoroughly. If solids persist, sonicate the vial in a water bath for 5-10 minutes. Visually inspect for complete dissolution.

-

Final Volume: Once fully dissolved, quantitatively transfer the solution to a Class A volumetric flask. Rinse the vial with a small amount of solvent and add the rinsing to the flask. Add solvent to the calibration mark.

-

Mixing & Storage: Cap the flask and invert 10-15 times to ensure homogeneity. Transfer the final stock solution to a clearly labeled storage vial and store at -20°C or -80°C for long-term use.

Protocol 2: Standard Amide Coupling Reaction

Objective: To incorporate the title compound into a peptide sequence or couple it to an amine-containing molecule.

Materials:

-

This compound (1.0 eq)

-

Amine substrate (e.g., resin-bound peptide with a free N-terminus) (1.2 eq)

-

Coupling Agent: HATU (1.1 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve this compound and HATU in anhydrous DMF.

-

Activation: Add DIPEA to the solution. The base will neutralize the hydrochloride salt and facilitate the formation of the active O-acylisourea intermediate. Allow the mixture to stir for 5-10 minutes at room temperature for pre-activation. The solution may change color.

-

Coupling: Add the amine substrate (dissolved or suspended in DMF) to the activated acid mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by a suitable method (e.g., a Kaiser test for primary amines on solid support, or LC-MS for solution-phase reactions).

-

Workup and Purification:

-

Solid-Phase: After completion, drain the reaction solvent and wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol to remove excess reagents.

-

Solution-Phase: Quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

-

Conclusion

This compound is more than just another catalog chemical; it is a strategic tool for overcoming common challenges in drug discovery. Its ability to impart conformational constraint, block metabolic pathways, and fine-tune electronic properties makes it an invaluable asset for medicinal chemists. With reliable commercial availability from specialty suppliers, this building block is accessible for both small-scale exploratory studies and larger lead optimization campaigns. The insights and protocols provided in this guide are intended to empower researchers to confidently and effectively integrate this potent building block into their discovery programs, paving the way for the next generation of innovative therapeutics.

References

- ChemUniverse. This compound [P50584]. Available at: https://www.chemuniverse.com/s-4-4-difluoropyrrolidine-2-carboxylic-acid-hydrochloride-p50584.html

- Acros Pharmatech. This compound. Available at: https://www.acrospharmatech.com/s-4-4-difluoropyrrolidine-2-carboxylic-acid-hydrochloride.html

- Journal of Fluorine Chemistry. A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Available at: https://www.sciencedirect.com/science/article/pii/S002211392300185X

- Benchchem. (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride | 1001354-51-3. Available at: https://www.benchchem.com/product/1001354-51-3

- Synblock. CAS 156046-05-8 | (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride. Available at: https://www.synblock.com/cas-156046-05-8.html

- AstaTech. 4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride. Available at: https://www.astatechinc.com/4-4-difluoropyrrolidine-2-carboxylic-acid-hydrochloride-cas-1354949-90-8.html

- PubChem. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/22977458

- Lead Sciences. (S)-4,4-Difluoropyrrolidine-2-carboxylic acid. Available at: https://www.leadsciences.com/s-4-4-difluoropyrrolidine-2-carboxylic-acid.html

- Fisher Scientific. eMolecules (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride. Available at: https://www.fishersci.com/shop/products/emolecules-2s-4s-4-fluoropyrrolidine-2-carboxylic-acid-hydrochloride-1001354-51-3-mfcd19105591-1g/600836494

- Fisher Scientific. SAFETY DATA SHEET - Fluoroboric Acid. Available at: https://www.fishersci.com/msds?productName=AC222240025

- Stratech Scientific. (S)-4, 4-Difluoropyrrolidine-2-carboxylic acid 2, 2, 2-trifluoroacetic acid, min 95%, 250 mg. Available at: https://www.stratech.co.uk/product/s-4-4-difluoropyrrolidine-2-carboxylic-acid-2-2-2-trifluoroacetic-acid-min-95-250-mg/

- PubChem. (2R)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/9942970

- Fisher Scientific. SAFETY DATA SHEET - Pyrrolidine. Available at: https://www.fishersci.com/msds?productName=AC131710050

- Global Industrial. SAFETY DATA SHEET - Hydrochloric Acid. Available at: https://www.globalindustrial.com/site/sds/600020

- Thermo Fisher Scientific. SAFETY DATA SHEET - 3,3-Difluoropyrrolidine hydrochloride. Available at: https://www.thermofisher.com/sds?productName=AC446480010

- ChemScene. (S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride. Available at: https://www.chemscene.

- Chem-Impex. (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid. Available at: https://www.chemimpex.com/products/14494

- Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: https://www.mdpi.com/1420-3049/25/22/5472

- MedChemExpress. (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid. Available at: https://www.medchemexpress.com/2s-4r-4-fluoropyrrolidine-2-carboxylic-acid.html

- ChemicalBook. (2S,4R)-4-FLUORO-PYRROLIDINE-2-CARBOXYLIC ACID | 2507-61-1. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8261313.htm

- ChemScene. Methyl 1-methylcyclopentane-1-carboxylate. Available at: https://www.chemscene.

- Sigma-Aldrich. 3,3-Difluoropyrrolidine hydrochloride. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/694509

- Sigma-Aldrich. (S)-(+)-3-Fluoropyrrolidine hydrochloride. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/637513

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [P50584] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. (S)-4,4-Difluoropyrrolidine-2-carboxylic acid - Lead Sciences [lead-sciences.com]

- 5. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 22977458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2R)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 9942970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound [acrospharmatech.com]

- 9. CAS 156046-05-8 | (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride - Synblock [synblock.com]

- 10. chemscene.com [chemscene.com]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride

Abstract

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a crucial fluorinated proline analog used in medicinal chemistry and drug development. Its solubility profile in organic solvents is a critical parameter, dictating its utility in synthetic transformations, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It combines foundational chemical principles with a detailed, field-proven experimental protocol, enabling researchers to systematically assess its solubility in various organic media.

Introduction: The Significance of Fluorinated Proline Analogs

Fluorinated amino acids, such as (S)-4,4-Difluoropyrrolidine-2-carboxylic acid, are of high interest to drug development professionals. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a parent molecule, including metabolic stability, pKa, and conformational rigidity. As a proline derivative, this compound serves as a valuable building block for creating novel peptide-based therapeutics and small molecule inhibitors with enhanced properties.

Understanding the solubility of its hydrochloride salt is a prerequisite for effective laboratory application. Solubility dictates the choice of solvents for chemical reactions, influences crystallization and purification methods, and is a key factor in the early stages of formulation screening. This document serves as a technical resource for scientists, providing a predictive framework and a practical methodology for solubility assessment.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of this compound is governed by its molecular structure: a polar amino acid backbone, geminal fluorine substituents, and an ionic hydrochloride salt.

-

Amino Acid Hydrochloride Structure: The molecule is a salt of a secondary amine and a carboxylic acid. In its solid state, it exists as an ionic lattice. To dissolve this lattice, a solvent must possess sufficient polarity to overcome the lattice energy and effectively solvate the resulting ions (the protonated pyrrolidine ring and the chloride anion) as well as the polar carboxylic acid group.

-

Impact of Fluorine: The two fluorine atoms on the C4 position are strongly electron-withdrawing. While they increase the molecule's overall polarity, they are also hydrophobic and reduce the molecule's ability to act as a hydrogen bond donor at that position.

-

"Like Dissolves Like": Based on these features, the compound is expected to exhibit higher solubility in polar, protic solvents that can engage in hydrogen bonding and solvate ions effectively. Conversely, its solubility is predicted to be low in nonpolar, aprotic solvents. Salt formation generally enhances solubility in polar solvents compared to the free amino acid (zwitterion), which can have poor solubility in many organic solvents.[1][2]

Predicted Solubility Trends

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Excellent hydrogen bonding capacity and high polarity effectively solvate the ionic hydrochloride and carboxylic acid groups.[1] |

| Polar Aprotic | DMSO, DMF | Moderate to High | High polarity can disrupt the ionic lattice, but lack of hydrogen bond donation may be less effective than protic solvents. |

| Ethers | THF, 2-MeTHF, Dioxane | Low | Moderate polarity but lack strong hydrogen bonding capabilities, making them poor solvents for ionic salts. |

| Esters | Ethyl Acetate | Low | Insufficient polarity to effectively solvate the ionic structure. |

| Hydrocarbons | Hexanes, Toluene | Very Low / Insoluble | Nonpolar nature cannot overcome the ionic lattice energy. |

| Halogenated | Dichloromethane (DCM) | Low to Very Low | While slightly polar, DCM is a poor solvent for most salts.[3] |

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is the most reliable measure for chemical process development.[4] The isothermal shake-flask method is the gold-standard technique for this determination.[5]

This protocol provides a self-validating system to ensure equilibrium is reached and accurate measurements are obtained.

Diagram: Isothermal Shake-Flask Solubility Workflow

Below is a standardized workflow for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Experimental Protocol

Objective: To determine the solubility of this compound in a target organic solvent at 25°C.

Materials:

-

This compound (solid)

-

Target organic solvent(s), HPLC grade

-

Scintillation vials or HPLC vials with screw caps

-

Analytical balance

-

Calibrated positive-displacement micropipettes

-

Shaking incubator or orbital shaker in a temperature-controlled room

-

Syringes (1 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Validated analytical method (e.g., HPLC-UV) with a prepared standard curve

Methodology:

-

Preparation of Slurry:

-

Add an excess of the solid compound to a pre-weighed vial. "Excess" is critical; a good starting point is 20-30 mg for a 1 mL final volume. A visible solid phase must remain at the end of the experiment.

-

Record the exact mass of the compound added.

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the slurry at a constant rate for a minimum of 24 hours.

-

Expert Insight (Trustworthiness): For a robust, self-validating system, equilibrium must be confirmed. This is done by taking measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical. For most small molecules, 24-48 hours is sufficient.[5]

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand motionless at the same constant temperature for at least 2 hours to allow undissolved solids to settle. This step minimizes filter clogging.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe. Avoid disturbing the solid material at the bottom.

-

Attach a 0.22 µm syringe filter to the syringe. This step is crucial to separate the saturated solution from any undissolved solid residue.[6]

-

Discard the first few drops of filtrate to saturate the filter material, then dispense the clear, saturated solution into a clean, pre-weighed analysis vial.

-

-

Analysis and Calculation:

-

Immediately cap the analysis vial and record the weight to determine the density of the solution if needed.

-

Prepare an accurate dilution series of the saturated solution using a suitable diluent (typically the mobile phase of the analytical method).

-

Quantify the concentration of the compound in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) and a standard curve prepared with known concentrations of the analyte.

-

Calculate the concentration of the original, undiluted saturated solution, accounting for all dilution factors. The final result is reported in mg/mL or mol/L.

-

Conclusion

References

-

Babu, A. R., & Volk, K. J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

-

Glomme, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1964). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 28(6), 378-383. Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, University of Rhode Island. Available at: [Link]

- Greenberg, D. M. (1951). Amino Acids and Proteins. Charles C. Thomas Publisher. (Cited in Hayashi et al., 1964).

-

Lahiri, S. C., & Pal, A. (1987). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 64, 133-137. Available at: [Link]

-

ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Available at: [Link]

Sources

Spectroscopic Characterization of (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Proline Analogs

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated analog of the amino acid proline. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, a strategy widely employed in drug discovery and development. In the context of proline, a residue known for its unique conformational constraints on peptide backbones, geminal difluorination at the 4-position introduces a significant steric and electronic perturbation. This modification can alter pKa, lipophilicity, metabolic stability, and the conformational preferences of the pyrrolidine ring, making this compound a valuable building block for creating novel peptides and peptidomimetics with enhanced therapeutic potential.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, the following sections are designed to not only present the data but also to explain the rationale behind the analytical choices and to offer insights into the interpretation of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.

Theoretical Framework

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment. Proton-decoupled ¹³C NMR simplifies the spectrum to single lines for each unique carbon.

-

¹⁹F NMR: Is a highly sensitive technique for observing fluorine atoms. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent probe for structural changes.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (e.g., -NH₂⁺- and -COOH).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrument Parameters (Typical 400 MHz Spectrometer):

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Pulse Program | zg30 | zgpg30 | zgfl |

| Solvent | D₂O | D₂O | D₂O |

| Temperature | 298 K | 298 K | 298 K |

| Number of Scans | 16 | 1024 | 64 |

| Relaxation Delay | 1.0 s | 2.0 s | 1.0 s |

| Acquisition Time | ~4 s | ~1.5 s | ~1 s |

| Spectral Width | ~16 ppm | ~240 ppm | ~200 ppm |

Causality Behind Experimental Choices:

-

Solvent: D₂O is a common choice for water-soluble compounds like amino acid hydrochlorides. It will exchange with the acidic protons of the carboxylic acid and the ammonium group, causing their signals to disappear from the ¹H NMR spectrum, which simplifies the remaining signals.

-

Number of Scans: The number of scans is increased for ¹³C NMR due to the low natural abundance of the ¹³C isotope, which results in lower signal intensity.

Data Presentation and Interpretation

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 | 4.5 - 4.8 | t | J ≈ 8-10 Hz |

| H3a, H3b | 2.6 - 3.0 | m | |

| H5a, H5b | 3.8 - 4.2 | m |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 58 - 62 |

| C3 | 35 - 40 (t, J ≈ 20-25 Hz) |

| C4 | 115 - 120 (t, J ≈ 240-250 Hz) |

| C5 | 50 - 55 (t, J ≈ 20-25 Hz) |

| C=O | 170 - 175 |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| F4 | -90 to -110 | m |

In-depth Interpretation:

-

¹H NMR: The proton at C2 (α-proton) is expected to be a triplet due to coupling with the two protons at C3. The protons at C3 and C5 will be multiplets due to geminal and vicinal coupling, including coupling to the fluorine atoms.

-

¹³C NMR: The most characteristic signal will be for C4, which will appear as a triplet due to the one-bond coupling to the two fluorine atoms, with a large coupling constant (¹JCF). The carbons adjacent to the difluorinated center (C3 and C5) will also show smaller triplet splitting due to two-bond coupling (²JCF).

-

¹⁹F NMR: The two fluorine atoms at C4 are diastereotopic and will likely show complex multiplets due to geminal F-F coupling and vicinal H-F coupling with the protons on C3 and C5. The chemical shift will be in the typical range for aliphatic gem-difluorides.

Diagram 1: NMR Analysis Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Theoretical Framework

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecule [M+H]⁺. The presence of chlorine in the hydrochloride salt may also be observed in the mass spectrum, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Experimental Protocol: Mass Spectrometry Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or water.

Instrument Parameters (ESI-MS):

| Parameter | Value |

| Ionization Mode | Positive Electrospray (ESI+) |

| Mass Range | 50 - 500 m/z |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Data Presentation and Interpretation

Table 4: Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (for C₅H₈F₂NO₂) | 152.05 | ~152.1 |

| [M+Na]⁺ (for C₅H₈F₂NO₂) | 174.03 | ~174.0 |

In-depth Interpretation:

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule of the free base at m/z ≈ 152.1. Depending on the conditions, a sodium adduct [M+Na]⁺ at m/z ≈ 174.0 may also be observed. The hydrochloride salt itself will not be directly observed as a single entity. The presence of the chloride ion might be detected in negative ion mode.

Diagram 2: Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Theoretical Framework

The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, the secondary ammonium salt, and the C-F bonds.

Experimental Protocol: IR Spectroscopy Data Acquisition

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Parameters (FTIR):

| Parameter | Value |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16 |

Data Presentation and Interpretation

Table 5: Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Ammonium Salt) | 2400-2800 (broad) |

| C=O (Carboxylic Acid) | 1700-1730 |

| C-F | 1000-1200 |

In-depth Interpretation:

The IR spectrum will be characterized by a very broad absorption in the 2400-3300 cm⁻¹ region, which is a combination of the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium salt. A strong, sharp absorption around 1700-1730 cm⁻¹ will correspond to the carbonyl (C=O) stretch of the carboxylic acid. The C-F stretching vibrations will appear as strong bands in the 1000-1200 cm⁻¹ region.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, is essential for its unambiguous structural confirmation. While a complete public dataset for this specific molecule is elusive, this guide provides a robust framework for its characterization based on established spectroscopic principles and data from closely related analogs. The methodologies and interpretative insights presented herein are intended to empower researchers in their pursuit of novel fluorinated compounds for drug discovery and development.

References

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Introduction to Spectroscopy. by Pavia, Lampman, Kriz, and Vyvyan. Cengage Learning. [Link]

-

Spectrometric Identification of Organic Compounds. by Silverstein, Webster, and Kiemle. John Wiley & Sons. [Link]

-

PubChem Database. National Center for Biotechnology Information. (Entry for this compound) [Link]

The Strategic Incorporation of Fluorinated Proline Analogs: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Proline, unique among the proteinogenic amino acids for its secondary amine constrained within a pyrrolidine ring, imparts significant structural and functional constraints on peptides and proteins.[1][2][3][4] Its distinct conformational properties, including ring puckering and the capacity for cis-trans isomerization of the preceding peptide bond, are pivotal in protein folding, stability, and molecular recognition events.[4][5][6][7][8] This technical guide provides an in-depth exploration of fluorinated proline analogs, powerful tools for meticulously dissecting and manipulating these conformational intricacies. We will delve into the fundamental principles governing the effects of fluorination, detail their synthesis and incorporation into peptides, and showcase their transformative applications in protein engineering, drug discovery, and advanced biophysical studies.

The Unique Conformational Landscape of Proline

The conformational rigidity of proline's pyrrolidine ring and the significant energy barrier to cis-trans isomerization of the Xaa-Pro peptide bond often make this process a rate-limiting step in protein folding.[9][10] The five-membered ring is not planar and exists in two primary puckered conformations: Cγ-exo and Cγ-endo.[2][5][11][12] The subtle balance between these puckers, influenced by the local environment, dictates the backbone torsion angles (φ and ψ) and, consequently, the secondary structure of the polypeptide chain.[1][2][3]

The peptidyl-prolyl bond can exist in either a cis or trans conformation. While the trans form is generally favored in folded proteins (approximately 95%), the cis form is significantly more populated than for any other amino acid and often plays a critical functional role in turns and loops.[4][5][13]

Modulating Proline's Properties with Fluorine: A Tale of Stereoelectronics

The introduction of fluorine, the most electronegative element, onto the proline ring profoundly and predictably alters its conformational preferences. This is primarily due to a powerful stereoelectronic interaction known as the gauche effect .[1][2][7][14] This effect describes the tendency of adjacent bonds to adopt a gauche conformation when one of them is highly electronegative. In the context of 4-fluoroprolines, the gauche effect between the C-F bond and the C-N bond of the ring dictates the preferred pucker.[1][2][5]

-

(2S, 4R)-4-fluoroproline ((4R)-FPro): The fluorine atom at the 4R position stabilizes a Cγ-exo ring pucker. This pre-organization favors a trans conformation of the preceding peptide bond.[2][7][11][12]

-

(2S, 4S)-4-fluoroproline ((4S)-FPro): Conversely, the 4S-fluorine atom promotes a Cγ-endo ring pucker, which in turn stabilizes the cis conformation of the Xaa-Pro bond.[2][7][12][15]

This stereospecific control over both ring pucker and cis-trans isomerization is the cornerstone of the utility of fluorinated prolines in research.

Caption: Impact of 4-fluorination on proline conformational equilibria.

Applications in Research and Drug Development

The predictable and potent influence of fluorination on proline conformation has led to a wide array of applications.

Enhancing Protein and Peptide Stability

One of the most significant applications of fluorinated prolines is the enhancement of protein and peptide stability.[1][2][11][12] By strategically replacing proline residues with the appropriate fluorinated analog, researchers can "pre-organize" the polypeptide backbone into its desired conformation, thereby reducing the entropic cost of folding.[11][12]

A prime example is the stabilization of the collagen triple helix.[6][16][14][17] Collagen is rich in the repeating Xaa-Yaa-Gly motif, where Yaa is often (2S,4R)-4-hydroxyproline (Hyp). The hydroxyl group of Hyp stabilizes the Cγ-exo pucker required for triple helix formation. Replacing Hyp with the more electronegative (4R)-FPro results in a hyperstable collagen triple helix due to the enhanced stereoelectronic effect.[6][14]

Table 1: Impact of 4-Substituted Prolines on Collagen Triple Helix Stability

| Proline Analog in Yaa Position | Preferred Pucker | Effect on Thermal Stability (ΔTm) |

| Proline | Mixed | Baseline |

| (2S,4R)-4-Hydroxyproline (Hyp) | Cγ-exo | Increased |

| (2S,4R)-4-Fluoroproline (Flp) | Cγ-exo | Markedly Increased[6][14] |

| 4,4-Difluoroproline (Dfp) | No preference | No significant increase[6][14] |

This principle has also been successfully applied to globular proteins like ubiquitin, where the simultaneous replacement of all three proline residues with (4R)-FPro led to a significant increase in thermal stability without compromising biological activity.[11][12]

Probing Protein Structure and Dynamics with ¹⁹F NMR

Fluorine possesses a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[15][18][19][20][21] The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making fluorinated prolines exquisite probes for monitoring protein conformation, dynamics, and interactions.[5][19][20][22]

The distinct chemical shifts of the cis and trans conformers of a fluorinated proline residue allow for their direct observation and quantification by ¹⁹F NMR.[5] This has proven invaluable for studying the kinetics of cis-trans isomerization and its role in protein folding and function.[5] Furthermore, changes in the ¹⁹F NMR signal upon ligand binding or post-translational modification can provide detailed insights into the associated conformational changes.[5][19]

Caption: A generalized workflow for studying protein dynamics using ¹⁹F NMR with fluorinated proline analogs.

Applications in Drug Design and Peptide Therapeutics

The ability to control conformation and enhance stability makes fluorinated prolines attractive building blocks in drug design.[23][24][25][26][27][28][29] Their incorporation into peptide-based therapeutics can improve metabolic stability by protecting against enzymatic degradation.[24][25] Furthermore, by locking a peptide into its bioactive conformation, fluorination can enhance binding affinity and selectivity for its target.[15][23] The use of fluorinated proline derivatives has been explored in the development of longer-acting insulin analogs and other therapeutic peptides.[27]

Synthesis and Incorporation of Fluorinated Proline Analogs

Chemical Synthesis

Fluorinated prolines are not naturally occurring and must be chemically synthesized. A common starting material is 4-hydroxyproline, which can be converted to 4-fluoroprolines. The synthesis of 4,4-difluoro-L-proline often involves the fluorination of a 4-keto-L-proline derivative using reagents like diethylaminosulfur trifluoride (DAST).[30] Numerous synthetic strategies have been developed to access a variety of fluorinated proline analogs with different substitution patterns.[26][31][32][33]

Experimental Protocol: Synthesis of Z-4,4-difluoro-L-proline benzyl ester

-

Starting Material: Z-4-keto-L-proline benzyl ester.

-

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST).

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure: a. Dissolve Z-4-keto-L-proline benzyl ester in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C. b. Slowly add a solution of DAST in CH₂Cl₂ to the cooled solution. c. Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature. d. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. e. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield the desired Z-4,4-difluoro-L-proline benzyl ester.[30]

Incorporation into Peptides and Proteins

Fluorinated prolines can be incorporated into peptides and proteins through two primary methods:

-

Solid-Phase Peptide Synthesis (SPPS): For synthetic peptides, protected fluorinated proline analogs can be readily incorporated using standard SPPS protocols.[15] However, the electronegativity of fluorine can sometimes impact the reactivity, potentially requiring optimization of coupling conditions.[13][27]

-

Biosynthetic Incorporation: For recombinant proteins, fluorinated prolines can be incorporated by utilizing proline-auxotrophic strains of E. coli.[11][12] These strains are unable to synthesize their own proline and will incorporate exogenously supplied fluorinated proline analogs into the protein during expression. It is important to note that the efficiency of incorporation can vary, and some analogs, like (4S)-FPro, may be more challenging to incorporate than others.[11][12]

Future Directions and Conclusion

Fluorinated proline analogs have proven to be indispensable tools in chemical biology, protein science, and medicinal chemistry.[5][26][32][33][34] The ability to exert precise control over local conformation has provided unprecedented insights into the determinants of protein stability and the mechanisms of protein folding. Future research will likely focus on the development of novel fluorinated proline analogs with even more diverse properties, such as those with fluoromethyl or difluoromethyl groups, which remain largely unexplored.[26][32] The continued application of these powerful molecular tools promises to further unravel the complexities of protein structure and function and to accelerate the design of next-generation therapeutics.

References

-

Verhoork, S. J. M., Killoran, P. M., & Coxon, C. R. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6132–6143. [Link]

-

Muttenthaler, M., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of Medicinal Chemistry. [Link]

-

Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]

-

Holmgren, S. K., et al. (2015). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]

-

Kubyshkin, V., et al. (2011). Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin. PLoS One, 6(5), e20233. [Link]

-

Shoulders, M. D., et al. (2009). Origin of the Stability Conferred upon Collagen by Fluorination. Journal of the American Chemical Society, 131(43), 15587–15597. [Link]

-

Kubyshkin, V., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLOS ONE. [Link]

-

Luchinat, C., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. ResearchGate. [Link]

-

Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fluorinated Amino Acids: Key Building Blocks for Next-Gen Pharmaceuticals. PharmaCompass. [Link]

-

Shoulders, M. D., & Raines, R. T. (2009). Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines. Advances in Experimental Medicine and Biology, 611, 251–259. [Link]

-

Shoulders, M. D., et al. (2009). Origin of the stability conferred upon collagen by fluorination. Bioorganic & Medicinal Chemistry Letters, 19(14), 3859–3862. [Link]

-

Lesovoy, D. M., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 1(1), 59-70. [Link]

-

Nishi, Y., et al. (2005). Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix. Biochemistry, 44(16), 6034–6042. [Link]

-

Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Semantic Scholar. [Link]

-

Kubyshkin, V., & Budisa, N. (2021). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein Journal of Organic Chemistry, 17, 439–460. [Link]

-

Lesovoy, D. M., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance. [Link]

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 6961–7005. [Link]

-

Hofman, G.-J. (2019). The synthesis of fluorinated proline analogues. University of Southampton. [Link]

-

Hofman, G.-J. (2019). The Synthesis of Fluorinated Proline Analogues. ePrints Soton. [Link]

-

Kubyshkin, V., & Budisa, N. (2021). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. ResearchGate. [Link]

-

Osipov, S. N., et al. (2025). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]

-

University of Southampton. Investigation of fluorinated prolines by NMR spectroscopy. FindAPhD. [Link]

-

Gerig, J. T., & Loehr, D. T. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438–442. [Link]

-

Verhoork, S. J. M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. PubMed. [Link]

-

Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

-

Verhoork, S. J. M., et al. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications, 54(35), 4449–4452. [Link]

-

Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

-

Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. [Link]

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ACS Publications. [Link]

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. OUCI. [Link]

Sources

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Origin of the stability conferred upon collagen by fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin | PLOS One [journals.plos.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Sci-Hub. Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix / Biochemistry, 2005 [sci-hub.box]

- 18. researchgate.net [researchgate.net]

- 19. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mr.copernicus.org [mr.copernicus.org]

- 21. Investigation of fluorinated prolines by NMR spectroscopy | University of Southampton [southampton.ac.uk]

- 22. Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. nbinno.com [nbinno.com]

- 25. researchgate.net [researchgate.net]

- 26. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]

- 30. Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - Enamine [enamine.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. researchgate.net [researchgate.net]

The Strategic Incorporation of Gem-Difluorinated Amino Acids: A Technical Guide for Drug Discovery Professionals

Abstract